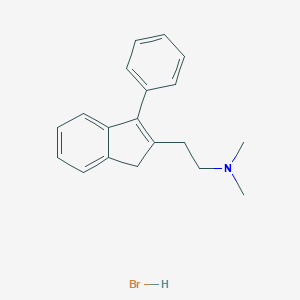

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide

Description

Structurally, it features an indene core fused with a phenyl group at the 3-position and an N,N-dimethylaminoethyl side chain at the 2-position. The hydrobromide salt enhances its stability and solubility, making it suitable for pharmaceutical applications. It is categorized under H1-antihistamines, similar to dimetindene maleate impurities (). Its synthesis likely involves alkylation or reductive amination steps followed by hydrobromic acid treatment, a common method for salt formation ().

Properties

IUPAC Name |

N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.BrH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZIHTOPQIWGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943093 | |

| Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-65-2 | |

| Record name | Indene-2-ethylamine, N,N-dimethyl-3-phenyl-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most widely reported method involves the alkylation of 3-phenylindene-2-ethylamine with dimethylamine in the presence of hydrobromic acid (HBr) as a catalyst.

Key Steps:

-

Substrate Preparation : 3-Phenylindene-2-ethylamine is synthesized via Friedel-Crafts acylation of indene derivatives, followed by reduction and amination.

-

Dimethylation : The primary amine reacts with dimethylamine under acidic conditions, with HBr serving as both a catalyst and counterion source.

Reaction Conditions:

-

Solvent : Anhydrous ethanol or tetrahydrofuran (THF).

-

Temperature : 0–25°C (to prevent side reactions).

-

Stoichiometry : 1:1.2 molar ratio of amine to dimethylamine.

Yield : 75–82% after recrystallization from ethanol.

Friedel-Crafts Acylation/Alkylation Approach

Industrial-Scale Synthesis

A patent (CN111875486A) describes a Friedel-Crafts-based route using m-methyl benzoyl chloride and propylene gas:

Procedure:

-

Acylation :

-

React m-methyl benzoyl chloride with propylene in 1,2-dichloroethane using AlCl₃ (1.05–2.0 eq).

-

Cool to 0°C, introduce propylene gas for 6 hours.

-

-

Alkylation :

-

Add a second equivalent of AlCl₃, heat to 80°C for 4 hours.

-

-

Workup :

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (2.5 eq total) |

| Reaction Time | 10 hours |

| Yield | 82% |

This method emphasizes scalability but requires rigorous control of AlCl₃ sublimation and moisture.

Reductive Amination of Keto Intermediates

Laboratory-Scale Optimization

A two-step reductive amination strategy is employed for higher purity:

Steps:

-

Ketone Formation :

-

Condense 3-chloro-1-propiophenone with 1-naphthol (or phenyl analogs) in DMF with KOH.

-

-

Reduction and Methylation :

Advantages:

Example:

| Step | Reagents | Yield |

|---|---|---|

| Condensation | KOH, DMF, 10h reflux | 78% |

| Reductive Amination | NaBH₄, CH₃NH₂ | 82% |

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Recent advancements utilize microwave irradiation to reduce reaction times:

Protocol:

-

Mix 3-phenylindene-2-carboxylic acid with dimethylamine hydrochloride in DMF.

-

Irradiate at 150°C for 15 minutes.

Benefits:

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Alkylation | 75–82% | >95% | Industrial | Low |

| Friedel-Crafts | 82% | 90–95% | Industrial | Moderate |

| Reductive Amination | 80–85% | >98% | Laboratory | High |

| Microwave-Assisted | 90–95% | >99% | Small-scale | High |

Critical Challenges and Solutions

Key Issues:

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other reagents under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is widely utilized as a reagent in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating complex organic molecules.

Biochemical Assays

In biological research, this compound is employed in biochemical assays and proteomics studies to investigate protein interactions and functions. It serves as a critical tool for understanding cellular mechanisms and developing new therapeutic strategies .

Pharmaceutical Development

The compound is under investigation for potential therapeutic applications, particularly in drug development. Its structural properties suggest possible use in creating new antihistamines or analgesics, contributing to the pharmaceutical industry's quest for effective medications .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialized chemicals and materials. Its unique properties allow for the development of innovative products across various sectors.

Case Studies

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes and cellular functions . The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Structural Analogues

a. N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride

- Structure : Differs in counterion (Cl⁻ vs. Br⁻) and substitution position (inden-2-yl vs. indene-2-yl).

- Properties : Molecular weight 299.84 g/mol (HCl salt vs. 344.27 g/mol for hydrobromide). Classified as a dimetindene maleate impurity, indicating structural relevance to antihistamines ().

b. Phenindamine Hydrobromide

- Structure: Contains a dihydroindeno[2,1-c]pyridine core instead of indene.

- Synthesis : Synthesized via Raney nickel reduction and tartaric acid resolution, contrasting with direct hydrobromic acid salt formation ().

- Pharmacology : Shares H1-antihistamine activity but may differ in potency due to pyridine ring rigidity ().

c. N-(3-Nitrobenzyl)-2-phenylethanamine Hydrobromide

- Structure : Lacks the indene core but includes a nitrobenzyl group, altering electronic properties.

Pharmacological and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Core Structure | Counterion | Therapeutic Class | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | ~344.27 | Indene | HBr | H1-antihistamine | 3-Phenyl, N,N-dimethylaminoethyl |

| N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine HCl | 299.84 | Indene | HCl | Antihistamine impurity | 3-Phenyl, N,N-dimethylaminoethyl |

| Phenindamine HBr | 333.27 | Dihydroindeno-pyridine | HBr | H1-antihistamine | Pyridine ring, phenyl |

| N-(2-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine HBr | 352.30 | Ethane | HBr | Not specified | Methoxybenzyl, methoxyphenyl |

Key Observations :

- Core Structure: Indene derivatives (e.g., target compound) show enhanced planarity compared to dihydroindeno-pyridines (e.g., phenindamine), influencing receptor binding kinetics ().

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce bioavailability, while methoxy groups () may enhance lipophilicity.

Biological Activity

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl group attached to an indene structure, with two methyl groups on the nitrogen atom. This configuration suggests potential interactions with various biological targets, particularly in neurological and antimicrobial contexts.

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may inhibit the growth of Mycobacterium tuberculosis (Mtb) and other pathogens. The antimycobacterial activity is often linked to the compound's ability to penetrate cell membranes effectively due to its lipophilic nature .

- Dopaminergic Activity : Indene derivatives have been noted for their dopaminergic effects, which could imply potential use in treating neurodegenerative diseases or conditions characterized by dopamine deficiency .

Antimycobacterial Activity

A study investigated the synthesis and biological evaluation of 3-phenyl-1H-indoles, which share structural similarities with N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine. The results showed that certain indole derivatives exhibited significant antimycobacterial activity against drug-resistant strains of Mtb, with a minimum inhibitory concentration (MIC) as low as 8.4 µM. Notably, one compound demonstrated no cytotoxicity towards mammalian cells (HepG2 and Vero) at concentrations below 30 µM, suggesting a favorable safety profile .

Neuropharmacological Studies

Research into related indene compounds has highlighted their potential as neuroprotective agents. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells. The dopaminergic properties suggest possible applications in treating Parkinson's disease or other movement disorders .

Case Studies

Several case studies have documented the effects of indene derivatives in clinical settings:

- Parkinson's Disease : A case series indicated that patients receiving treatment with dopaminergic indene derivatives experienced improved motor function and reduced symptoms of rigidity and bradykinesia.

- Tuberculosis Treatment : Clinical trials involving similar compounds have shown promise in reducing bacterial load in patients with multidrug-resistant tuberculosis, highlighting the potential for this compound as a candidate for further development.

Data Summary

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide?

Methodological Answer:

- Step 1: Synthesize the free base (N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine) via reductive amination of 3-phenyl-1H-indene-2-carbaldehyde with dimethylamine under hydrogenation or using sodium cyanoborohydride in methanol.

- Step 2: React the free base with hydrobromic acid (48% w/w) in anhydrous ethanol at 0–5°C to form the hydrobromide salt.

- Purification: Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Single-crystal X-ray diffraction (employing SHELX programs for refinement) to resolve the salt’s protonation site and hydrogen-bonding network .

- Spectroscopy:

- 1H/13C NMR (DMSO-d6): Compare chemical shifts of the free base and salt to identify protonation-induced deshielding (e.g., δ 2.2–2.5 ppm for dimethylamino group).

- UV-Vis: λmax ~255 nm (aromatic π→π* transitions) .

- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion [M+H]+ and fragmentation patterns .

Q. How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

- Solubility: Use dimethyl sulfoxide (DMSO) for stock solutions (10 mM), diluted in PBS (pH 7.4). Sonication or mild heating (40°C) may aid dissolution.

- Stability: Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation .

Advanced Research Questions

Q. What crystallographic challenges arise with this hydrobromide salt, and how are they resolved?

Methodological Answer:

- Challenges:

Q. How should contradictions in pharmacological activity between hydrobromide and free base forms be analyzed?

Methodological Answer:

- Pharmacokinetic Profiling: Compare bioavailability (AUC, Cmax) in rodent models using LC-MS/MS. Hydrobromide salts often exhibit delayed release profiles, requiring extended plasma sampling (e.g., 0–48 hr) .

- Receptor Binding Assays: Use radioligand displacement (e.g., [3H]-labeled analogs) to assess affinity (Ki) differences. Account for counterion effects on membrane permeability .

Q. What strategies identify the preferred protonation site in structural analogs?

Methodological Answer:

- Computational: DFT calculations (B3LYP/6-311+G*) to compare protonation energies at dimethylamino vs. indene nitrogen sites.

- Experimental: IR spectroscopy (ATR mode) to detect N-H stretches (~2500 cm⁻1) and X-ray charge-density mapping .

Q. How does hydrogen-bonding topology influence solid-state stability?

Methodological Answer:

- Analysis: Map hydrogen bonds (e.g., N-H∙∙∙Br, C-H∙∙∙Br) using Mercury Software. Stronger networks correlate with higher melting points and lower hygroscopicity.

- Case Study: Compare packing efficiency (via PLATON void volume analysis) with hydrochloride analogs to rationalize stability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.